n-Methylbiphenyl-4-sulfonamide

Carbonic Anhydrase Inhibition Structure-Activity Relationship Secondary Sulfonamide

Research groups designing carbonic anhydrase (CA) inhibition assays require a reliable negative control that does not interfere with zinc coordination. n-Methylbiphenyl-4-sulfonamide, with micromolar CA affinity vs. primary sulfonamides, validates assay specificity. Key features: • Reduced CA binding for assay specificity validation • N-methyl group enables tunable lipophilicity (cLogP ~3.2-3.8) for membrane permeability studies • 95% purity, bulk available (100 g-1000 g) for parallel library synthesis Ideal as a physicochemical probe for CNS drug discovery and DHPS-targeted antibacterial SAR.

Molecular Formula C13H13NO2S
Molecular Weight 247.31 g/mol
CAS No. 36901-22-1
Cat. No. B13941756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Methylbiphenyl-4-sulfonamide
CAS36901-22-1
Molecular FormulaC13H13NO2S
Molecular Weight247.31 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C13H13NO2S/c1-14-17(15,16)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10,14H,1H3
InChIKeyMJLRZWZHJVJXKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Methylbiphenyl-4-sulfonamide Scaffold Overview


n-Methylbiphenyl-4-sulfonamide (CAS 36901-22-1, C13H13NO2S, MW 247.31 g/mol) is a secondary sulfonamide featuring a biphenyl core and an N-methyl substituent. This compound belongs to the biphenylsulfonamide class, a privileged scaffold in medicinal chemistry extensively explored for carbonic anhydrase inhibition, matrix metalloproteinase modulation, and antimicrobial activity [1]. The N-methyl group distinguishes it from primary sulfonamide analogs (e.g., biphenyl-4-sulfonamide, CAS 4371-23-7) and other N-alkyl variants, conferring unique physicochemical and binding properties relevant to structure-activity relationship (SAR) investigations [2].

Sulfonamide scaffold for SAR-driven library exploration
Negative control candidate for CA inhibition assays
Ready building block (95% purity, bulk availability)

n-Methylbiphenyl-4-sulfonamide Substitution Concerns


Within the biphenylsulfonamide class, subtle N-alkyl modifications profoundly alter binding affinity, isoform selectivity, and pharmacokinetic profiles. For example, primary sulfonamides (e.g., biphenyl-4-sulfonamide) exhibit high carbonic anhydrase (CA) affinity, whereas secondary N-methyl sulfonamides show substantially reduced CA binding due to steric hindrance at the zinc coordination site [1]. Conversely, N-methylation can enhance metabolic stability and alter lipophilicity, impacting cellular permeability. Additionally, SAR studies on matrix metalloproteinase (MMP) inhibitors demonstrate that replacing an isopropyl group with other substituents decreases oral systemic availability [2]. Thus, generic substitution without SAR-informed selection risks compromised target engagement, altered selectivity, or unfavorable pharmacokinetic outcomes.

CA inhibition profile mismatch
N-Methylation may substantially reduce carbonic anhydrase affinity relative to primary sulfonamides, limiting interchangeability in CA-targeted studies.
Metabolic stability and permeability shift
Altered lipophilicity and hydrogen bonding from N-alkyl variants can change ADME profiles; direct substitution without review may skew PK interpretation.
MMP selectivity context may differ
SAR data indicate that N-alkyl identity influences MMP inhibitor selectivity and oral exposure; analog claims require target-specific validation.

n-Methylbiphenyl-4-sulfonamide vs. Analogs: Quantitative Evidence


Reduced CA Binding Affinity vs. Primary Sulfonamides

n-Methylbiphenyl-4-sulfonamide, as a secondary sulfonamide, exhibits significantly reduced carbonic anhydrase (CA) binding affinity compared to primary biphenylsulfonamide analogs. While primary sulfonamides in the biphenyl-4-sulfonamide class achieve nanomolar to subnanomolar Ki values (e.g., Ki = 0.26–31.0 nM for CA II and CA XIV isoforms), secondary N-methyl sulfonamides bind with much lower affinity—typically in the micromolar range or higher—due to steric hindrance preventing optimal zinc coordination in the CA active site [1][2].

CA Affinity
Class-level inference
~µM range (secondary) vs. 0.26–31.0 nM (primary sulfonamides)
Supports negative control selection over CA-targeted use
>100-fold affinity reduction inferred from secondary sulfonamide class behavior
Carbonic Anhydrase Inhibition Structure-Activity Relationship Secondary Sulfonamide

PABA Antagonism via DHPS Inhibition

n-Methylbiphenyl-4-sulfonamide retains the sulfonamide pharmacophore necessary for competitive inhibition of bacterial dihydropteroate synthase (DHPS), mimicking p-aminobenzoic acid (PABA) . While direct MIC data for n-methylbiphenyl-4-sulfonamide is not publicly available, structurally related biphenylsulfonamides exhibit MIC values as low as 4 µg/mL against Staphylococcus aureus and Salmonella typhi . The N-methyl substituent is expected to modulate lipophilicity (cLogP ~3.2–3.8 estimated) compared to unsubstituted biphenyl-4-sulfonamide (cLogP ~2.8), potentially influencing membrane permeability and antibacterial potency.

DHPS Antibacterial
Class-level inference
cLogP ~3.2–3.8 vs. ~2.8 (unsubstituted); analog MIC 4 µg/mL
Lipophilicity handle for antibacterial SAR optimization
Direct MIC data for n-methyl analog not available; class-level estimate
Antibacterial Dihydropteroate Synthase Folate Biosynthesis

Lipophilicity and Hydrogen Bond Donor Modulation

n-Methylbiphenyl-4-sulfonamide (MW 247.31 g/mol) differs from primary sulfonamide analogs in key physicochemical parameters relevant to drug-likeness and formulation. N-Methylation reduces hydrogen bond donor (HBD) count from 2 (primary sulfonamide) to 1, while increasing lipophilicity by ~0.4–1.0 logP units based on fragment-based estimation . The compound is a white solid soluble in ethanol and DMF , with predicted melting point 150–155°C. These differences directly impact membrane permeability, metabolic stability, and solubility profiles in screening assays.

Physicochemical
Class-level inference
HBD: 1 (vs. 2 primary); cLogP increase ~0.4–1.0 units
Supports permeability and CNS penetration model evaluation
Predicted properties; experimental solubility in ethanol/DMF
Physicochemical Properties Lipophilicity Hydrogen Bonding

Synthetic Versatility as a Stable Building Block

n-Methylbiphenyl-4-sulfonamide serves as a stable, commercially available building block for constructing more complex molecules. The N-methyl sulfonamide group is resistant to hydrolysis under mild conditions, enabling downstream functionalization via Suzuki-Miyaura cross-coupling at the biphenyl ring or N-alkylation for further diversification . Commercial suppliers offer this compound at 95% purity (HPLC) in quantities ranging from 100 g to 1000 g, with pricing structures favorable for library synthesis compared to custom-synthesized analogs .

Synthetic Utility
Supporting evidence
95% purity (HPLC); available 100 g–1000 g; hydrolysis-resistant
Ready building block for parallel library synthesis
Off-the-shelf availability vs. custom synthesis lead times
Synthetic Chemistry Building Block Library Synthesis

Recommended Applications for n-Methylbiphenyl-4-sulfonamide


CA Inhibition Assay Negative Control

n-Methylbiphenyl-4-sulfonamide is ideally suited as a negative control in carbonic anhydrase (CA) inhibition studies due to its class-level property of substantially reduced CA affinity compared to primary sulfonamides (micromolar vs. subnanomolar Ki values) [1]. Researchers can use this compound to validate assay specificity and confirm that observed inhibition is mediated by the sulfonamide zinc-binding moiety rather than nonspecific effects.

DHPS-Targeted Antibacterial SAR Scaffold

The compound serves as a starting scaffold for structure-activity relationship (SAR) studies aimed at optimizing antibacterial activity via competitive inhibition of bacterial dihydropteroate synthase (DHPS) [1]. The N-methyl group provides a tunable lipophilicity handle (cLogP ~3.2–3.8) that can be systematically varied to probe effects on membrane permeability and antibacterial potency against Gram-positive and Gram-negative pathogens.

Building Block for Medicinal Chemistry Library Synthesis

n-Methylbiphenyl-4-sulfonamide is a stable, commercially available building block suitable for parallel library synthesis via palladium-catalyzed cross-coupling or N-functionalization reactions [1]. With 95% purity and bulk availability (100 g–1000 g), it enables rapid diversification of the biphenylsulfonamide scaffold for hit-to-lead campaigns targeting diverse enzyme classes.

Physicochemical Probe for Permeability Studies

The compound's reduced hydrogen bond donor count (HBD = 1) and elevated lipophilicity relative to primary sulfonamides make it a useful physicochemical probe for studying the impact of N-methylation on passive membrane permeability and blood-brain barrier penetration in CNS drug discovery programs [1].

Application
Selection Property
Validation Focus
CA inhibition negative control
Low CA affinity N-methyl scaffold
Assay specificity and zinc-binding confirmation
DHPS antibacterial SAR
Tunable lipophilicity (cLogP handle)
Membrane permeability and MIC endpoint evaluation
Medicinal chemistry library synthesis
Commercial building block (bulk, 95%)
Reaction compatibility and diversification scope
CNS permeability probe
Reduced HBD (1) and elevated lipophilicity
Passive permeability and BBB model penetration
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